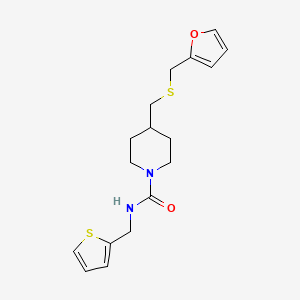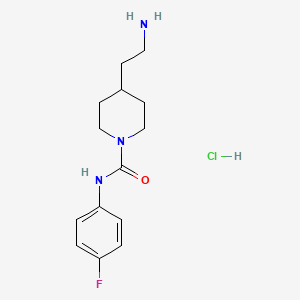
4-(((furan-2-ylmethyl)thio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-(((furan-2-ylmethyl)thio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide" is a complex molecule that appears to be related to various heterocyclic compounds that have been synthesized for their potential biological activities. The molecule contains several key structural motifs, including a furan ring, a thiophene ring, and a piperidine ring, which are often found in compounds with medicinal properties. The presence of both sulfur and nitrogen atoms suggests that this compound could exhibit interesting chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized using furan-2-carbonyl chloride and 4-bromoaniline with triethylamine, yielding excellent results . This method could potentially be adapted to synthesize the compound by introducing a thiophen-2-ylmethyl group and a piperidine moiety through appropriate intermediates and reactions.
Molecular Structure Analysis
The molecular structure of the compound would likely show a significant degree of conjugation due to the presence of aromatic rings, which could affect its electronic properties and reactivity. The heteroatoms in the furan and thiophene rings could participate in hydrogen bonding and other non-covalent interactions, which might be relevant for its biological activity. The piperidine ring provides a flexible link between the two aromatic systems, which could influence the overall three-dimensional shape of the molecule.
Chemical Reactions Analysis
Compounds containing furan and thiophene rings are known to undergo various chemical reactions, such as electrophilic substitution and cross-coupling reactions. The Suzuki-Miyaura cross-coupling, as mentioned in the synthesis of related compounds, could be a key reaction in modifying the structure of the compound to enhance its properties . The presence of the thiomethyl group could also offer additional reactivity through thiol-based reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The melting points, solubility, and stability of the compound could be determined experimentally. The compound's reactivity towards nucleophiles and electrophiles, as well as its potential to form salts or complexes with metals, would be important characteristics to consider. The presence of multiple aromatic systems could also affect its UV-Vis absorption properties, making it potentially useful for spectroscopic studies.
Biological Activity
While the specific biological activity of "4-(((furan-2-ylmethyl)thio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide" is not detailed in the provided papers, related compounds have shown significant biological activities. For example, N-(4-bromophenyl)furan-2-carboxamide analogues demonstrated anti-bacterial activities against drug-resistant bacteria . Additionally, novel furan/thiophene and piperazine-containing compounds exhibited fungicidal and herbicidal activities . Furthermore, compounds with benzo[b]furan and benzo[b]thiophene linked to piperidines showed potent 5-HT2 antagonist activity . These studies suggest that the compound could also possess valuable biological properties that merit further investigation.
Scientific Research Applications
PET Imaging of Microglia
The compound has been used in the development of PET radiotracers specific for the CSF1R, a microglia-specific marker. This application allows noninvasive imaging of reactive microglia and disease-associated microglia contributing to neuroinflammation in vivo. Such imaging is crucial for understanding the role of neuroinflammation in neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease, and can assist in the development of new therapeutics targeting neuroinflammation (Horti et al., 2019).
Antiprotozoal Agents
Related furan compounds have shown potent antiprotozoal activity, including strong DNA affinities and in vitro IC50 values against T. b. rhodesiense and P. falciparum. These compounds demonstrate the potential for therapeutic application against protozoal infections and highlight the furan moiety's role in developing new antiprotozoal agents (Ismail et al., 2004).
Antimicrobial Activities
Furan derivatives have been synthesized and tested for their antimicrobial activities. Some synthesized compounds displayed activity against tested microorganisms, suggesting the potential of furan derivatives in antimicrobial drug development (Başoğlu et al., 2013).
5-HT2 Antagonist Activity
The synthesis of furan and thiophene derivatives with potential 5-HT2 antagonist activity indicates their potential application in treating disorders associated with the 5-HT2 receptor (Watanabe et al., 1993).
Analytical and Spectral Study
Furan ring-containing organic ligands have been synthesized and characterized for their chelating properties and antimicrobial activity. This study showcases the versatility of furan derivatives in synthesizing new compounds with potential biomedical applications (Patel, 2020).
Antifungal and Herbicidal Activity
Furan/thiophene and piperazine-containing compounds have shown significant fungicidal activity against several plant fungi and herbicidal activity, highlighting their potential in developing new agrochemicals (Wang et al., 2015).
properties
IUPAC Name |
4-(furan-2-ylmethylsulfanylmethyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S2/c20-17(18-11-16-4-2-10-23-16)19-7-5-14(6-8-19)12-22-13-15-3-1-9-21-15/h1-4,9-10,14H,5-8,11-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQPUYQRFZFRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((furan-2-ylmethyl)thio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2501764.png)




![1-(Benzenesulfonyl)-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2501775.png)
![4-Methoxy-1-methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2501778.png)



![N-(4-chlorophenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2501782.png)

![3-(phenylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2501784.png)
![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B2501785.png)